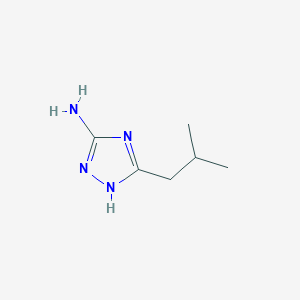

5-Isobutyl-4H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality 5-Isobutyl-4H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isobutyl-4H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPBPOSGHGAKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, with a particular focus on a modern and efficient microwave-assisted approach. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, detailed experimental protocols, and the critical parameters influencing the synthesis. This guide emphasizes the principles of scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative citations.

Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in the architecture of a multitude of biologically active molecules.[1] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in various biological interactions. The 3-amino-1,2,4-triazole motif, in particular, is a versatile pharmacophore that imparts favorable physicochemical properties, such as enhanced solubility and bioavailability, to parent molecules.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The isobutyl substituent at the 5-position provides a lipophilic character that can be crucial for modulating the pharmacokinetic and pharmacodynamic profile of potential drug candidates.

Synthetic Strategies: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles is the condensation of a carboxylic acid with aminoguanidine or its salts.[4] This approach offers a convergent and atom-economical route to the target heterocycle.

The reaction proceeds through a two-step sequence:

-

N-Acylation: The initial step involves the nucleophilic attack of the terminal amino group of aminoguanidine on the carbonyl carbon of the carboxylic acid (isovaleric acid in this case) to form an N-acylaminoguanidine intermediate. This step is typically acid-catalyzed to activate the carboxylic acid.

-

Cyclodehydration: The N-acylaminoguanidine intermediate then undergoes an intramolecular cyclization with the elimination of a molecule of water to form the stable 1,2,4-triazole ring. This cyclodehydration step is the rate-determining step and often requires elevated temperatures to proceed efficiently.

The overall reaction can be represented as follows:

Caption: General reaction pathway for the synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine.

Modern synthetic methodologies have increasingly adopted microwave irradiation to drive the cyclodehydration step.[5] Microwave heating offers significant advantages over conventional heating methods, including a dramatic reduction in reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[6][7]

Experimental Section: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine utilizing a microwave-assisted approach. This method has been demonstrated to be efficient and high-yielding.[5]

Materials and Instrumentation

| Material/Instrument | Grade/Specification |

| Isovaleric acid | Reagent grade, ≥99% |

| Aminoguanidine bicarbonate | Reagent grade, ≥98% |

| Hydrochloric acid (HCl) | 37% aqueous solution |

| Microwave Reactor | Capable of controlled heating and pressure |

| Rotary Evaporator | Standard laboratory equipment |

| Melting Point Apparatus | Standard laboratory equipment |

| IR Spectrometer | FTIR capability |

| NMR Spectrometer | 400 MHz or higher for ¹H and ¹³C |

Step-by-Step Synthesis Protocol

The synthesis is a one-pot procedure involving the in-situ formation of aminoguanidine hydrochloride followed by the microwave-assisted condensation with isovaleric acid.

Caption: Workflow for the microwave-assisted synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine.

Procedure:

-

Preparation of Aminoguanidine Hydrochloride: In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (1.36 g, 10 mmol) and a 37% solution of hydrochloric acid (1.25 mL, 15 mmol) is stirred for 2 hours at room temperature.[5]

-

Solvent Removal: The water is then evaporated under reduced pressure to yield aminoguanidine hydrochloride as a dry solid.[5]

-

Microwave-Assisted Condensation: To the solid aminoguanidine hydrochloride, isovaleric acid (1.22 g, 12 mmol) is added in a microwave process vial.[5]

-

Reaction Conditions: The vial is securely sealed and placed in a microwave reactor. The reaction mixture is irradiated at 180°C for 3 hours.[5]

-

Product Isolation: After the reaction is complete, the vial is allowed to cool to room temperature. The resulting solid product is collected. For many applications, the product can be used without further purification.[5]

Characterization Data

The synthesized 5-Isobutyl-4H-1,2,4-triazol-3-amine (designated as compound 4d in the cited literature) exhibits the following characteristics[5]:

| Property | Value |

| Yield | 76% |

| Melting Point | 125–127 °C |

| Appearance | White solid |

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy (ATR, ν, cm⁻¹): 3309, 3163, 2962, 2927, 2873, 1681, 1635, 1589, 1539, 1458, 1395, 1377, 1338, 1311, 1261, 1087, 1014, 960, 798, 744, 677.[5]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm): 1.03 (d, J = 5 Hz, 3H, CH₃), 1.14 (d, J = 5 Hz, 3H, CH₃), 2.22 (m, 1H, CH), 2.52 (m, 2H, CH₂), 5.58 (br. s, 2H, NH₂).[5]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm): 11.45 (CH₃), 11.63 (CH₃), 19.98 (CH), 28.28 (CH₂), 158.38 (C-3 of triazole), 158.77 (C-5 of triazole).[5]

-

Elemental Analysis: Calculated for C₆H₁₂N₄ (%): C 51.41, H 8.63, N 39.97. Found (%): C 51.87, H 8.98, N 40.25.[5]

Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis

The adoption of microwave technology in the synthesis of 3-amino-1,2,4-triazoles represents a significant advancement over traditional heating methods. A comparative analysis highlights the key advantages:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days[6][8] | Minutes to a few hours[5][9] |

| Energy Efficiency | Lower | Higher |

| Yield | Often moderate to good | Generally good to excellent[5] |

| Purity of Product | May require extensive purification | Often higher, with fewer byproducts |

| Scalability | Can be challenging | Amenable to scale-up with appropriate equipment[5] |

The rapid and uniform heating provided by microwave irradiation often leads to a more controlled reaction environment, minimizing the formation of degradation products and enhancing the overall efficiency of the synthesis.[10]

Conclusion and Future Outlook

The synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine is a well-established process, with the microwave-assisted condensation of isovaleric acid and aminoguanidine emerging as a superior method in terms of efficiency, yield, and environmental impact. This technical guide provides a robust and validated protocol that can be readily implemented in a research and development setting.

The versatility of the 3-amino-1,2,4-triazole scaffold ensures its continued relevance in the design of novel therapeutic agents. Future research may focus on the further derivatization of 5-Isobutyl-4H-1,2,4-triazol-3-amine to explore its potential in various disease areas. Additionally, the development of continuous flow methodologies for the synthesis of this and related compounds could offer further advantages in terms of scalability and process control.

References

-

Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. (2025). [Link]

-

Comparative study of conventional and microwave assisted synthesis. CEM Corporation. [Link]

-

Valerii O. Lytvyn, et al. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. (2024). [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. (2025). [Link]

-

Comparison of conventional and microwave conditions of the compounds. ResearchGate. [Link]

-

Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]

-

A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. MDPI. [Link]

-

Conventional versus microwave assisted synthesis, molecular docking and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues. PubMed. [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

-

Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. [Link]

-

Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. MDPI. [Link]

-

Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. [Link]

-

Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. PubMed. [Link]

-

Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. ripublication.com [ripublication.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

Structural Elucidation of 5-Isobutyl-4H-1,2,4-triazol-3-amine: A Technical Whitepaper

This guide outlines a rigorous, self-validating technical framework for the structural elucidation of 5-Isobutyl-4H-1,2,4-triazol-3-amine . It is designed for researchers requiring definitive proof of regioisomerism and tautomeric state in nitrogen-rich heterocycles.

Executive Summary & Chemical Context

The compound 5-Isobutyl-4H-1,2,4-triazol-3-amine presents a classic challenge in heterocyclic chemistry: distinguishing between dynamic tautomers (1H, 2H, 4H) and confirming the regiochemistry of the isobutyl substituent. While 1,2,4-triazoles are ubiquitous pharmacophores, their annular tautomerism often leads to ambiguity in literature and patent filings.

This guide provides a definitive elucidation strategy, moving beyond basic characterization to advanced 2D NMR and crystallographic validation. The core objective is to confirm the 3-amino-5-isobutyl connectivity and determine the dominant tautomer in solution and solid states.

Target Structure Analysis

-

Core Scaffold: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9][10][11]

-

Substituents: Primary amine (-NH₂) at position 3; Isobutyl group (-CH₂CH(CH₃)₂) at position 5.

-

Critical Ambiguity: The "4H" designation in the title implies a specific tautomer where the ring proton resides on Nitrogen-4. However, in solution (DMSO-d₆), 3-amino-1,2,4-triazoles typically exist in equilibrium, often favoring the 1H form. This guide treats "4H" as a hypothesis to be validated.

Synthesis Context (The Origin of Impurities)

Understanding the synthesis is prerequisite to elucidating the structure, as it predicts likely contaminants (regioisomers or uncyclized intermediates).

Primary Route: Condensation of Aminoguanidine Bicarbonate with Isovaleric Acid (or Isovaleryl Chloride).

-

Mechanism: Acylation of aminoguanidine followed by base-catalyzed cyclization.

-

Critical Impurity: N-isovaleryl-aminoguanidine (linear intermediate) or 5-amino-3-isobutyl isomers if hydrazine orientation is uncontrolled (less likely in this specific route).

Analytical Strategy & Workflow

The elucidation follows a "Filter and Focus" logic:

-

Mass Spectrometry (MS): Confirms molecular formula and substituent integrity.

-

Infrared (IR): Validates functional groups (Amine, Triazole ring).

-

NMR (1H, 13C, 2D): The primary tool for connectivity and tautomer assessment.

-

X-Ray Crystallography: The "Gold Standard" for defining the solid-state tautomer.

Elucidation Logic Diagram

Caption: Step-by-step structural validation workflow from crude synthesis to definitive isomeric confirmation.

Detailed Experimental Protocols & Data Interpretation

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula C₆H₁₂N₄ and analyze fragmentation to verify the isobutyl chain.

-

Protocol: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Data:

-

[M+H]⁺: m/z 141.1135 (Calculated).

-

Fragmentation Pattern:

-

m/z ~124 (Loss of NH₃ - rare in soft ionization but possible).

-

m/z ~98 (Loss of isopropyl radical/propene via McLafferty-like rearrangement if alkyl chain is long enough, though less common in isobutyl).

-

Diagnostic: Loss of C₄H₈ (isobutene) leading to the protonated 3-amino-1,2,4-triazole core (m/z 85).

-

-

Phase 2: Nuclear Magnetic Resonance (NMR)

Objective: Establish connectivity and probe tautomerism. Solvent: DMSO-d₆ is mandatory due to solubility and its ability to slow proton exchange, potentially allowing observation of the ring NH.

1H NMR (Proton) Prediction & Analysis

| Proton Environment | Multiplicity | Shift (δ ppm) | Interpretation |

| -CH(C_H_3)₂ | Doublet (d) | 0.90 - 0.95 | Methyl protons of isobutyl group. Integral: 6H. |

| -C_H_(CH₃)₂ | Multiplet (m) | 1.95 - 2.10 | Methine proton. Integral: 1H. |

| Triazole-C_H_2- | Doublet (d) | 2.35 - 2.50 | Methylene linking ring and isobutyl. Integral: 2H. |

| -NH₂ | Broad Singlet | 5.50 - 6.00 | Exocyclic amine protons. Integral: 2H. |

| Ring NH | Broad Singlet | 11.5 - 13.5 | Critical: Position varies by tautomer. 4H often shifts upfield relative to 1H/2H. |

13C NMR (Carbon) Prediction

-

Aliphatic: ~22.0 (CH₃), ~27.5 (CH), ~34.0 (CH₂).

-

Aromatic (Ring):

-

C3 (attached to NH₂): ~158 - 162 ppm (Deshielded by N-atoms and amine).

-

C5 (attached to Isobutyl): ~155 - 159 ppm.

-

Note: C3 and C5 signals are close. HMBC is required to distinguish them.

-

2D NMR: The Definitive Regio-Linkage

To differentiate 3-amino-5-isobutyl from 5-amino-3-isobutyl (if synthesis was ambiguous):

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for correlation between Isobutyl-CH₂ protons and C5 .

-

Look for correlation between -NH₂ protons and C3 .

-

Crucial: If the Isobutyl-CH₂ correlates to the same carbon that correlates to the NH₂, you have a geminal impurity (unlikely). If they correlate to different carbons, connectivity is confirmed.

-

Phase 3: Tautomerism (The "4H" Question)

Triazoles exist in dynamic equilibrium.

-

1H-Tautomer: Proton on N1 (adjacent to C5).[12]

-

2H-Tautomer: Proton on N2 (adjacent to C3).

-

4H-Tautomer: Proton on N4 (between C3 and C5).

Distinguishing Protocol:

-

15N NMR (HMBC): If available, this is definitive. The 4H tautomer has a symmetric chemical environment for C3 and C5 relative to the N-H if the substituents were identical. With different substituents, 1H-15N coupling constants differ.

-

Crystallography: In the solid state, the molecule "freezes" into the most stable tautomer (usually stabilized by H-bonding).

-

Literature Precedent: 3-amino-1,2,4-triazoles often crystallize in the 1H-form or 2H-form involving extensive H-bond networks. The 4H-form is generally less stable unless sterically forced or stabilized by specific metal coordination.

-

Tautomeric Equilibrium Diagram

Caption: Dynamic equilibrium between 1H, 2H, and 4H tautomers. Solution state often averages these signals.

References

-

Synthesis of 3-amino-5-alkyl-1,2,4-triazoles

-

NMR Tautomerism Studies

-

Mass Spectrometry Fragmentation

-

Crystallographic Data (Analogous Structures)

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. mdpi.com [mdpi.com]

- 12. 3-Amino-s-triazole (CAS 61-82-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 17. dspace.ncl.res.in [dspace.ncl.res.in]

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 5-Isobutyl-4H-1,2,4-triazol-3-amine

Executive Summary

5-Isobutyl-4H-1,2,4-triazol-3-amine (CAS: 70450-48-9) represents a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for amides and carboxylic acids. Its structural versatility allows it to serve as a core scaffold in the development of adenosine receptor antagonists, CDK inhibitors, and antimicrobial agents.

This technical guide provides a rigorous analysis of the spectroscopic signature of this molecule.[1] Unlike simple heterocycles, 5-isobutyl-4H-1,2,4-triazol-3-amine exhibits complex annular tautomerism that fundamentally alters its Nuclear Magnetic Resonance (NMR) and Infrared (IR) profiles depending on solvent polarity and pH. This document synthesizes experimental protocols with structural logic to ensure reproducible identification and purity assessment.

Synthetic Pathway & Impurity Profile

To understand the spectroscopic data, one must understand the origin of the molecule. The synthesis typically involves the condensation of aminoguanidine bicarbonate with isovaleric acid (or isovaleryl chloride).

Synthesis Logic

The reaction proceeds through an acyl-aminoguanidine intermediate, which undergoes cyclodehydration under basic conditions (or heat) to close the triazole ring.

Figure 1: Convergent synthesis pathway. Impurities often include uncyclized intermediate (N-isovaleryl aminoguanidine) or oxidation byproducts.

Structural Dynamics: The Tautomerism Challenge

The designation "4H" in the IUPAC name is a formal convention. In reality, 3-amino-1,2,4-triazoles exist in a dynamic equilibrium between three annular tautomers: 1H, 2H, and 4H.

-

Solid State: X-ray crystallography of similar analogs often shows the 1H-tautomer is preferred due to intermolecular hydrogen bonding.

-

Solution (DMSO-d6): Rapid proton exchange occurs. The "4H" proton is rarely localized at N4 unless the N1/N2 positions are substituted.

-

Spectroscopic Impact: This equilibrium causes the ring NH signal in NMR to be extremely broad or invisible and averages the Carbon-13 signals of the triazole ring.

Figure 2: Annular prototropic tautomerism. The specific tautomer observed depends heavily on solvent polarity and concentration.

Spectroscopic Data

Mass Spectrometry (ESI-MS)

Mass spectrometry provides the primary confirmation of molecular weight.

-

Molecular Formula: C6H12N4

-

Molecular Weight: 140.19 g/mol

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| Ion Species | m/z (Observed) | Interpretation |

| [M+H]+ | 141.2 | Protonated molecular ion (Base Peak) |

| [M+Na]+ | 163.2 | Sodium adduct (Common in glass storage) |

| [2M+H]+ | 281.4 | Dimer formation (Concentration dependent) |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is diagnostic for the primary amine and the triazole ring system.

| Wavenumber (cm⁻¹) | Assignment | Structural Note |

| 3400 - 3200 | ν(NH) & ν(NH2) | Broad, split bands indicating primary amine (-NH2) and ring NH. |

| 2960 - 2870 | ν(C-H) | Aliphatic stretches from the Isobutyl group (CH3, CH2). |

| 1645 - 1610 | ν(C=N) | Characteristic triazole ring breathing/stretching. |

| 1580 - 1530 | δ(NH2) | Scissoring bending vibration of the exocyclic amine. |

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d6 is the required solvent. Chloroform (CDCl3) is poor due to low solubility and rapid exchange of the amide protons.

1H NMR (400 MHz, DMSO-d6)

Note: Chemical shifts (δ) are relative to TMS (0.00 ppm).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Causality/Notes |

| 12.0 - 12.5 | Broad Singlet | 1H | Ring NH | Highly variable. Often invisible due to rapid exchange with trace water in DMSO. |

| 5.60 - 5.80 | Broad Singlet | 2H | -NH2 | Exocyclic amine. Sharpens if D2O is added (then disappears). |

| 2.35 | Doublet (J=7 Hz) | 2H | Isobutyl -CH2- | Attached to the aromatic triazole ring (deshielded). |

| 1.95 | Multiplet | 1H | Isobutyl -CH- | Methine proton splitting the methyls and methylene. |

| 0.88 | Doublet (J=6.7 Hz) | 6H | Isobutyl -(CH3)2 | Classic isopropyl doublet pattern. |

13C NMR (100 MHz, DMSO-d6)

The triazole ring carbons are distinct. C3 (attached to amine) is significantly deshielded compared to C5 (attached to alkyl).

| Shift (δ ppm) | Assignment | Structural Environment |

| 163.5 | C3 (C-NH2) | Guanidine-like carbon; highly deshielded due to N-attachment. |

| 156.2 | C5 (C-Alkyl) | Attached to the isobutyl group. |

| 34.8 | -CH2- | Methylene bridge of the isobutyl group. |

| 27.4 | -CH- | Methine of the isobutyl group. |

| 22.1 | -CH3 | Methyl carbons (equivalent). |

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: To obtain high-resolution spectra without exchange broadening.

-

Dryness Check: Ensure the sample is dried under high vacuum ( < 1 mbar) for 4 hours to remove residual water. Water catalyzes proton exchange, broadening the NH signals.

-

Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule.

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentration favors dimer formation; low concentration (<5 mg) may lose the broad NH signal to baseline noise.

-

Validation:

-

Pass: Distinct doublet for the isobutyl -CH2- at ~2.35 ppm.

-

Fail: If the -CH2- appears as a multiplet or broad peak, the sample contains paramagnetic impurities or significant water.

-

Protocol B: UV-Vis Purity Assay

Objective: Rapid purity check during synthesis.

-

Solvent: Methanol (HPLC Grade).

-

Concentration: 50 µM solution.

-

Scan Range: 200–400 nm.

-

Expectation: λmax at approximately 215-220 nm (Triazole ring absorption).

-

Interference: Absorption >260 nm suggests oxidation or contamination with aromatic starting materials (if different from isovaleric route).

References

-

Synthesis of 3-amino-1,2,4-triazoles

-

Tautomerism in Triazoles

- Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Source: Royal Society of Chemistry (RSC Advances).

-

URL:[Link]

-

General Spectroscopic Data (Triazole-5-one comparison)

- Title: Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

-

Source: BenchChem.[1]

-

Structure Validation (Isosteres)

- Title: 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole.

- Source: Acta Crystallographica / NIH.

-

URL:[Link]

Sources

An In-Depth Technical Guide to 5-Isobutyl-4H-1,2,4-triazol-3-amine: Synthesis, Properties, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore in drug discovery, renowned for its diverse biological activities.[1][2] Its unique electronic and structural features allow it to serve as a versatile scaffold in the design of therapeutic agents. The presence of three nitrogen atoms imparts hydrogen bonding capabilities, while the aromatic nature of the ring contributes to molecular stability and interactions with biological targets.[2] Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4]

This guide focuses on the 3-amino-5-isobutyl substituted 1,2,4-triazole, a molecule poised for exploration within the landscape of drug development.

Compound Identification and Physicochemical Properties

As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for 5-Isobutyl-4H-1,2,4-triazol-3-amine has not been assigned. However, based on its structure and data from analogous compounds, we can predict its key identifiers and properties.

| Identifier/Property | Predicted Value/Representation | Source/Basis |

| IUPAC Name | 5-isobutyl-4H-1,2,4-triazol-3-amine | Standard Nomenclature |

| Molecular Formula | C₆H₁₂N₄ | Elemental Composition |

| Molecular Weight | 140.19 g/mol | Elemental Composition |

| SMILES | CC(C)CC1=NN=C(N)N1 | Structural Representation |

| InChI | InChI=1S/C6H12N4/c1-4(2)3-5-7-9-6(10)8-5/h4H,3,10H2,1-2H3,(H,7,8,9) | Structural Representation |

| Predicted LogP | 0.5 - 1.5 | Estimation from similar structures |

| Predicted pKa | 3.5 - 4.5 (amino group) | Estimation from similar structures |

| Predicted Solubility | Moderately soluble in polar organic solvents | General trend for aminotriazoles[5] |

Synthesis of 3-Amino-5-alkyl-1,2,4-triazoles: A General Protocol

The synthesis of 3-amino-5-alkyl-1,2,4-triazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of an appropriate acyl-thiosemicarbazide in an alkaline medium.[6] The following is a generalized, step-by-step protocol for the synthesis of compounds in this class, which can be adapted for the specific synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine.

Synthetic Workflow Diagram

Caption: General synthetic pathway for 3-amino-5-alkyl-1,2,4-triazoles.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Isovaleryl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isovaleric acid (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude isovaleryl chloride.

Step 2: Synthesis of Isovaleryl Isothiocyanate

-

Dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone in a three-necked flask equipped with a dropping funnel and a mechanical stirrer.

-

Cool the solution in an ice bath.

-

Add the crude isovaleryl chloride (1 equivalent) dropwise to the acetone solution with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Filter the precipitated ammonium chloride and wash the solid with a small amount of acetone. The filtrate contains the isovaleryl isothiocyanate.

Step 3: Synthesis of 1-Isovaleryl-thiosemicarbazide

-

To the filtrate containing isovaleryl isothiocyanate, add hydrazine hydrate (1 equivalent) dropwise while maintaining the temperature below 20°C with an ice bath.

-

A white precipitate of 1-isovaleryl-thiosemicarbazide will form.

-

Stir the mixture for an additional 30 minutes at room temperature.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Step 4: Synthesis of 5-Isobutyl-4H-1,2,4-triazole-3-amine

-

Suspend the purified 1-isovaleryl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M, 5 equivalents).

-

Heat the mixture to reflux for 4-6 hours. The reaction involves intramolecular cyclization with the elimination of water and hydrogen sulfide.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable acid (e.g., concentrated HCl or acetic acid) to a pH of approximately 5-6.

-

The product, 5-Isobutyl-4H-1,2,4-triazol-3-amine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the purified product.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for 5-Isobutyl-4H-1,2,4-triazol-3-amine based on the analysis of similar structures.[6][7][8][9]

| Spectroscopy | Expected Features |

| ¹H NMR | - A doublet for the six methyl protons of the isobutyl group. - A multiplet for the methine proton of the isobutyl group. - A doublet for the methylene protons of the isobutyl group. - A broad singlet for the two protons of the primary amino group. - A broad singlet for the N-H proton of the triazole ring. |

| ¹³C NMR | - A signal for the methyl carbons of the isobutyl group. - A signal for the methine carbon of the isobutyl group. - A signal for the methylene carbon of the isobutyl group. - Two distinct signals for the C3 and C5 carbons of the triazole ring. |

| IR (cm⁻¹) | - 3300-3100 (N-H stretching of amino and triazole ring). - 2960-2870 (C-H stretching of the isobutyl group). - ~1640 (C=N stretching of the triazole ring). - ~1560 (N-H bending of the amino group). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns showing the loss of the isobutyl group and other characteristic fragments. |

Potential Applications in Drug Development and Research

The 3-amino-1,2,4-triazole core is a cornerstone in the development of a wide range of therapeutic agents. The introduction of an isobutyl group at the 5-position can modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas

-

Anticancer: Many 1,2,4-triazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[2]

-

Antimicrobial and Antifungal: The triazole scaffold is present in several commercially successful antifungal drugs.[1] Novel derivatives are continuously being explored for their efficacy against resistant microbial strains.

-

Anti-inflammatory: Certain 3-amino-1,2,4-triazole derivatives have shown significant anti-inflammatory and analgesic properties.[3]

-

Anticonvulsant: The structural features of aminotriazoles make them promising candidates for the development of new anticonvulsant drugs.[10]

Mechanism of Action (Illustrative Pathway)

The biological activity of 3-amino-1,2,4-triazole derivatives can be attributed to their ability to interact with specific enzymes or receptors. For instance, in some cancers, they may act as kinase inhibitors.

Caption: Hypothetical kinase inhibition by a 1,2,4-triazole derivative.

Safety and Handling

While specific safety data for 5-Isobutyl-4H-1,2,4-triazol-3-amine is unavailable, general precautions for handling aminotriazole derivatives should be followed. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheets (SDS) of structurally similar compounds.

Conclusion

5-Isobutyl-4H-1,2,4-triazol-3-amine represents an intriguing yet underexplored molecule within the vast chemical space of heterocyclic compounds. While direct experimental data remains elusive, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-documented chemistry of its structural analogs. The versatility of the 3-amino-1,2,4-triazole scaffold suggests that this compound holds promise for future investigations in medicinal chemistry and drug discovery. It is our hope that this guide will serve as a valuable resource for researchers dedicated to advancing the field of heterocyclic chemistry and the development of novel therapeutic agents.

References

-

Desai, S. R., Laddi, U., Bennur, R. S., Patil, P. A., & Bennur, S. (2011). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences, 73(1), 115–120. [Link]

-

Mazurek, A. P., & Szadowska, A. (1987). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Acta Poloniae Pharmaceutica, 44(5), 401-406. [Link]

-

Desai, S. R., Laddi, U., Bennur, R. S., Patil, P. A., & Bennur, S. (2011). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. ResearchGate. [Link]

-

Pokuri, S., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 71(12), 1839-1855. [Link]

-

Al-Soud, Y. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]

-

PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. National Center for Biotechnology Information. [Link]

-

Staben, S. T., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

-

Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

-

Vaskevych, R. I., et al. (2020). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. ResearchGate. [Link]

-

Lee, K. Y., & Coburn, M. D. (1985). Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.gov. [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Sravya, G., & Nageswar, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. [Link]

-

Karpenko, N. A., et al. (2013). Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. [Link]

-

Guo, Y., et al. (2022). A review on recent advances in the synthesis of 1,2,4-triazole compounds. ISRES. [Link]

-

Singh, P., et al. (2019). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate. [Link]

-

Paz, F. A. A., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

-

Kumar, G. S., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. [Link]

-

MP Biomedicals. (n.d.). 3-Amino-1,2,4-triazole. [Link]

-

Golm Metabolome Database. (2013). Details of 1,2,4-Triazole, 3-amino-. [Link]842e-8f06589b06f2.aspx)

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. nepjol.info [nepjol.info]

- 3. ijpsonline.com [ijpsonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

Literature review on substituted 4H-1,2,4-triazol-3-amines

Advanced Synthetic Strategies and Pharmacological Applications

Executive Summary & Structural Significance

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to act as a bioisostere for amides and esters while offering superior metabolic stability. Among its tautomeric forms, the substituted 4H-1,2,4-triazol-3-amine represents a critical pharmacophore. Unlike the 1H-tautomer, the 4H-isomer (often locked via N4-substitution) presents a unique hydrogen bond donor/acceptor vector profile essential for high-affinity binding to metalloenzymes (e.g., CYP51) and kinase domains.

This guide synthesizes the current state of the art regarding the synthesis, structural characterization, and therapeutic utility of these derivatives, moving beyond basic descriptions to analyze the causality behind their biological efficacy.[1]

Synthetic Architectures

The construction of the 4H-1,2,4-triazol-3-amine core requires precise control over regioselectivity to avoid the formation of the thermodynamically stable 1H-isomer or the 1,3,4-oxadiazole byproduct.

2.1. Mechanistic Pathways

The most robust synthetic routes rely on the cyclization of hydrazine derivatives. The choice of reagents dictates the final substitution pattern at the N4 position.

-

The Einhorn-Brunner Reaction: Condensation of hydrazines with diacylamines.[2]

-

The Pellizzari Reaction: Reaction of amides with acyl hydrazides.

-

Modern Isothiocyanate Route (Preferred): The reaction of acid hydrazides with isothiocyanates yields acylthiosemicarbazides, which are versatile intermediates. Desulfurization-cyclization of these intermediates using hydrazine hydrate or mercury(II) acetate yields the target 3-amino-triazoles.

2.2. Visualization: Synthetic Workflow

The following directed graph illustrates the divergent pathways from a common carboxylic acid hydrazide precursor, highlighting the decision points for accessing the 4H-amine scaffold.

Caption: Divergent synthesis of 4H-1,2,4-triazoles from hydrazide precursors via thiosemicarbazide intermediates.

Experimental Protocol: Validated Synthesis

Standard Operating Procedure (SOP) for the synthesis of 4-aryl-5-substituted-4H-1,2,4-triazol-3-amines.

This protocol is selected for its reproducibility and high yield, utilizing the desulfurative cyclization of acylthiosemicarbazides.

Phase 1: Formation of Acylthiosemicarbazide

-

Reagents: Dissolve 0.01 mol of the appropriate carboxylic acid hydrazide in 20 mL of absolute ethanol.

-

Addition: Add 0.011 mol (1.1 eq) of the desired aryl isothiocyanate dropwise.

-

Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Isolation: Cool to room temperature. The precipitate (acylthiosemicarbazide) is filtered, washed with cold ethanol, and dried.

Phase 2: Cyclization to 4H-1,2,4-Triazol-3-amine

-

Suspension: Suspend the acylthiosemicarbazide (0.005 mol) in 15 mL of ethanol.

-

Catalysis: Add Hydrazine Hydrate (80%, 5 mL) dropwise. Note: Hydrazine acts as a desulfurizing agent, removing sulfur as H2S and facilitating ring closure to the amine rather than the thione.

-

Reaction: Reflux for 6–8 hours until the evolution of H2S gas ceases (test with lead acetate paper).

-

Purification: Pour the reaction mixture into crushed ice/water. The solid product is filtered, washed with water, and recrystallized from ethanol/DMF.

Self-Validation Check:

-

IR Spectroscopy: Disappearance of C=O (amide) stretch (~1680 cm⁻¹) and C=S stretch. Appearance of C=N (~1610 cm⁻¹) and NH2 doublet (~3300-3400 cm⁻¹).

-

1H NMR: The NH proton of the hydrazide (approx 10-12 ppm) should disappear. A broad singlet for NH2 (approx 4.0-6.0 ppm) should appear.

Pharmacological Profile & SAR Analysis[3][4][5][6]

The biological utility of substituted 4H-1,2,4-triazol-3-amines is driven by their ability to interact with specific enzymatic pockets.

4.1. Antifungal Activity (CYP51 Inhibition)

The primary mechanism involves the coordination of the triazole N4 (or N2, depending on binding mode) to the heme iron of Lanosterol 14

-

Mechanism: Inhibition prevents the conversion of lanosterol to ergosterol, disrupting fungal cell membrane integrity.

-

SAR Insight: Substituents at the N4 position that are lipophilic (e.g., halophenyl) enhance penetration into the hydrophobic access channel of CYP51.

4.2. Anticancer Activity (Kinase & Tubulin Targeting)

Derivatives have shown potency against EGFR (Epidermal Growth Factor Receptor) and VEGFR.

-

Mechanism: The 3-amino group often acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

-

Schiff Bases: Conversion of the 3-amino group to a Schiff base (imine) often significantly enhances cytotoxicity by increasing lipophilicity and providing additional pi-stacking interactions.

4.3. Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected 4H-1,2,4-Triazole Derivatives

| Compound Class | Substituent (C5) | Substituent (N4) | Primary Target | IC50 / MIC Range | Ref |

| Antifungal | 2,4-Cl-Phenyl | Phenyl | CYP51 (Candida) | 0.5 - 4.0 µg/mL | [1, 2] |

| Anticancer | Pyridine-4-yl | 4-F-Phenyl | EGFR Kinase | 1.2 - 5.5 µM | [3] |

| Antimicrobial | 4-NO2-Phenyl | Methyl | E. coli DNA Gyrase | 8 - 16 µg/mL | [4] |

| Anti-inflammatory | Ibuprofen-yl | Phenyl | COX-2 | 10 - 50 µM | [5] |

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the structural modifications to biological outcomes, providing a logic map for lead optimization.

Caption: SAR logic map detailing how specific structural modifications at positions 3, 4, and 5 influence pharmacological outcomes.

References

-

Singh, M., et al. (2021).[1][3] A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Emami, L., et al. (2022).[4] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.[4][5] BMC Chemistry.[4] Retrieved from [Link]

-

Tian, G., et al. (2023).[6] Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry.[7] Retrieved from [Link]

-

Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Some Novel 1,2,4-Triazole Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]

- 7. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminotriazole Scaffold: A Versatile Keel for Navigating Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name]

Abstract

The 1,2,4-triazole and 1,2,3-triazole ring systems, particularly their amino-substituted derivatives, represent a privileged scaffold in medicinal chemistry. Their unique physicochemical properties, including the ability to act as bioisosteres for amide bonds and engage in a multitude of non-covalent interactions, have rendered them integral components in a wide array of approved therapeutics.[1][2][3] This guide provides a comprehensive exploration of the potential therapeutic targets for aminotriazole derivatives, moving beyond a mere cataloging of activities to delve into the mechanistic underpinnings and the experimental rationale for their investigation. We will traverse the landscape of oncology, infectious diseases, and neurodegenerative disorders, highlighting key molecular targets and outlining robust experimental workflows for their validation. This document is intended to serve as a practical and insightful resource for researchers actively engaged in the discovery and development of novel therapeutics based on the aminotriazole core.

Introduction: The Chemical and Biological Versatility of Aminotriazoles

Aminotriazole derivatives are five-membered heterocyclic compounds containing three nitrogen atoms and an amino group substituent. This structural motif imparts a unique combination of properties that make it highly attractive for drug design. The triazole ring is metabolically stable and can enhance the pharmacokinetic profile of a molecule. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions with a wide range of biological targets.[1][2] The versatility of the aminotriazole scaffold is evident in the broad spectrum of biological activities reported, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[1][2]

Potential Therapeutic Targets in Oncology

The development of novel anticancer agents is a major focus of research involving aminotriazole derivatives. These compounds have been shown to exert cytotoxic effects against various cancer cell lines, and several key molecular targets have been identified.[4][5][6][7][8][9]

Protein Kinases: Targeting Aberrant Signaling in Cancer

Dysregulation of protein kinase activity is a hallmark of many cancers. Aminotriazole derivatives have emerged as promising inhibitors of several kinases implicated in tumor growth and progression.

-

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. Certain 5-aminopyrazole and 5-amino-1,2,3-triazole derivatives have been designed as potent FGFR inhibitors.[10][11] For instance, some derivatives have shown inhibitory activity against FGFR2 kinase with IC50 values in the nanomolar range, comparable to established inhibitors like Debio1347.[11]

-

Polo-like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that is a critical regulator of mitosis. Its overexpression is common in many human cancers, making it an attractive therapeutic target. A novel 1-methyl-1,2,4-triazole derivative, L7, has been identified as a potent inhibitor of PLK1, exhibiting significant antiproliferative activity against a panel of cancer cell lines with IC50 values in the sub-micromolar range.[7] Molecular docking studies suggest that this compound binds to the ATP-binding pocket of PLK1.[7]

Enzymes Involved in Cancer Cell Metabolism and Survival

-

Thioredoxin Reductase (TrxR): TrxR is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress. Cancer cells often exhibit elevated levels of TrxR, which contributes to their survival and resistance to therapy. A novel gold(I) complex featuring an aminotriazole-based N-heterocyclic carbene ligand has been shown to inhibit the activity of thioredoxin reductase and induce cytotoxic effects in cancer cells.[6]

-

Topoisomerase II: This enzyme is crucial for DNA replication and is a well-established target for cancer chemotherapy. Some 1,2,3-triazole-amino acid conjugates have shown significant antiproliferative activity against breast and liver cancer cell lines, with the natural alkaloid ellipticine, a known topoisomerase II inhibitor, used as a positive control, suggesting a potential interaction with this target.[8]

Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Several aminotriazole derivatives have been shown to trigger apoptosis in cancer cells. For example, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was found to be a potent anti-lung cancer agent that induces apoptosis by upregulating the pro-apoptotic protein BAX and activating caspase 3 and PARP.[5]

Table 1: Anticancer Activity of Selected Aminotriazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Potential Target/Mechanism | Reference |

| Various 5-Amino[4][5][6]Triazole Derivatives | HepG2 (Liver) | 17.69 - 25.4 | Not specified | [4] |

| Various 5-Amino[4][5][6]Triazole Derivatives | MCF7 (Breast) | 17.69 - 27.09 | Not specified | [4] |

| BCTA | A549 (Lung) | 1.09 | Induction of apoptosis (BAX, caspase 3, PARP) | [5] |

| BCTA | NCI-H460 (Lung) | 2.01 | Induction of apoptosis (BAX, caspase 3, PARP) | [5] |

| BCTA | NCI-H23 (Lung) | 3.28 | Induction of apoptosis (BAX, caspase 3, PARP) | [5] |

| Gold(I)-NHC complex | HT-29 (Colon) | Not specified | Thioredoxin Reductase | [6] |

| Gold(I)-NHC complex | MDA-MB-231 (Breast) | Not specified | Thioredoxin Reductase | [6] |

| L7 | A549 (Lung) | 0.16 | PLK1 | [7] |

| L7 | PC-3 (Prostate) | 0.30 | PLK1 | [7] |

| L7 | HCT116 (Colon) | 0.51 | PLK1 | [7] |

| L7 | MCF-7 (Breast) | 0.30 | PLK1 | [7] |

| L7 | MDA-MB-231 (Breast) | 0.70 | PLK1 | [7] |

| 1,2,3-Triazole-amino acid conjugate 6 | MCF7 (Breast) | <10 | Not specified | [8] |

| 1,2,3-Triazole-amino acid conjugate 6 | HepG2 (Liver) | <10 | Not specified | [8] |

| 1,2,3-Triazole-amino acid conjugate 7 | MCF7 (Breast) | <10 | Not specified | [8] |

| 1,2,3-Triazole-amino acid conjugate 7 | HepG2 (Liver) | <10 | Not specified | [8] |

| 5-Aminopyrazole Derivative 8 | SNU16 (Gastric) | 0.0773 | FGFR2 | [11] |

| 5-Amino-1,2,3-triazole Derivative 18 | SNU16 (Gastric) | 0.1552 | FGFR2 | [11] |

Potential Therapeutic Targets in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Aminotriazole derivatives have demonstrated promising activity against a range of pathogens, including bacteria and fungi.[12][13][14][15][16][17]

Bacterial Targets

-

DNA Gyrase and Dihydrofolate Reductase (DHFR): These enzymes are essential for bacterial DNA replication and folate synthesis, respectively, and are validated targets for antibacterial drugs. Certain 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DHFR, exhibiting significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[13][16]

Fungal Targets

-

14α-Demethylase (CYP51): This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. The triazole ring is a well-known pharmacophore that interacts with the heme iron of CYP51.[1][2] Novel 1,2,4-triazole derivatives containing amino acid fragments have been designed based on the structure of the fungicide mefentrifluconazole and have shown strong binding affinity to CYP51 in molecular docking studies, along with potent antifungal activity.[15][18]

-

Other Fungal Targets: While CYP51 is a primary target, aminotriazole derivatives may also exert their antifungal effects through other mechanisms. For instance, some derivatives have shown broad-spectrum fungicidal activities against various phytopathogenic fungi.[15][18]

Potential Therapeutic Targets in Neurological Disorders

Aminotriazole derivatives are also being explored for their potential in treating neurological disorders, including neurodegenerative diseases and central nervous system disorders.

Enzymes and Receptors in Neurodegeneration

-

Catalase: This antioxidant enzyme plays a role in protecting against oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's disease. 3-amino-1,2,4-triazole (3-AT) is a known inhibitor of catalase.[19][20][21][22][23][24][25][26] Studies have shown that inhibition of catalase with 3-AT can enhance the cytotoxicity of the Alzheimer's amyloid-beta peptide, suggesting a complex role for catalase in this disease.[22] Conversely, some research indicates that 3-AT can protect against CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species, a protective effect that appears to be independent of catalase activity.[25]

-

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that are crucial for synaptic plasticity and memory function. Dysfunctional NMDA receptor signaling is implicated in various neurological and psychiatric disorders. (R)-2-amino-3-triazolpropanoic acid derivatives have been identified as agonists at the glycine binding site of NMDA receptors, with some compounds showing subunit-specific activity.[27] The triazole ring in these compounds can act as a bioisostere for an amide group.[27]

Other Neurological Targets

-

Cannabinoid Receptor Type 2 (CB2): The CB2 receptor is a G protein-coupled receptor that is a potential therapeutic target for neuroinflammatory and neurodegenerative diseases. Certain 1,2,3-triazole derivatives have been identified as highly selective CB2 receptor agonists.[28]

-

α7 Nicotinic Acetylcholine Receptor (nAChR): This receptor is a candidate target for the treatment of Alzheimer's disease and other CNS disorders. Derivatives of 1,2,3-triazole have been found to be selective and potent agonists at the α7 nAChR.[29]

Experimental Workflows for Target Identification and Validation

A critical aspect of drug discovery is the identification and validation of the molecular targets of a bioactive compound. The following workflows outline common experimental approaches used in the study of aminotriazole derivatives.

Target Identification

The initial step often involves identifying the potential biological target of an aminotriazole derivative that has shown interesting activity in a phenotypic screen (e.g., a cell viability assay).

Caption: Workflow for identifying the molecular target of a bioactive aminotriazole derivative.

Target Validation: A Deeper Dive

Once a putative target is identified, it is crucial to validate that the observed biological effect of the aminotriazole derivative is indeed mediated through this target.

-

Enzyme Inhibition Assays:

-

Objective: To determine the direct inhibitory effect of the aminotriazole derivative on the activity of a purified enzyme.

-

Protocol Outline:

-

Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of the aminotriazole derivative.

-

Initiate the reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

-

Perform kinetic studies (e.g., by varying substrate concentration) to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

-

-

Receptor Binding Assays:

-

Objective: To measure the affinity of the aminotriazole derivative for a specific receptor.

-

Protocol Outline:

-

Prepare membranes from cells expressing the receptor of interest.

-

Incubate the membranes with a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.

-

Add varying concentrations of the unlabeled aminotriazole derivative to compete with the labeled ligand for binding.

-

Separate the bound and free ligand (e.g., by filtration).

-

Quantify the amount of bound labeled ligand and determine the Ki (inhibition constant) of the aminotriazole derivative.

-

-

-

Western Blotting:

-

Objective: To assess the effect of the aminotriazole derivative on the expression or post-translational modification of the target protein and downstream signaling molecules.

-

Protocol Outline:

-

Treat cells with the aminotriazole derivative for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the target protein and downstream signaling components (e.g., phosphorylated forms of proteins).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

-

Flow Cytometry for Apoptosis Analysis:

-

Objective: To quantify the extent of apoptosis induced by the aminotriazole derivative.

-

Protocol Outline:

-

Treat cells with the aminotriazole derivative.

-

Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye (e.g., propidium iodide).

-

Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caption: Simplified signaling pathway illustrating potential points of intervention for aminotriazole derivatives in cancer.

Conclusion and Future Directions

The aminotriazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological targets modulated by these derivatives underscores their potential in addressing a multitude of human diseases. Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aminotriazole core and its substituents will continue to refine the potency and selectivity of these compounds for their respective targets.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which aminotriazole derivatives exert their effects will be crucial for their clinical development.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies may be employed to enhance the bioavailability and therapeutic efficacy of promising aminotriazole-based drug candidates.

-

Exploration of New Therapeutic Areas: The versatility of the aminotriazole scaffold suggests that its therapeutic potential may extend beyond the areas discussed in this guide.

References

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[4][5][6]Triazole Derivatives. (2018). [No specific journal mentioned in the provided search result]

-

Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (n.d.). PMC. [Link]

-

Benzothiazole Aniline Tetra(ethylene glycol) and 3-Amino-1,2,4-triazole Inhibit Neuroprotection against Amyloid Peptides by Catalase Overexpression in Vitro. (n.d.). PubMed Central. [Link]

-

A novel aminotriazole-based NHC complex for the design of gold(i) anti-cancer agents: synthesis and biological evaluation. (n.d.). RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of novel 7-amino-[4][5][6]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. (2019). PubMed. [Link]

-

Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. (2010). MDPI. [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021). MDPI. [Link]

-

1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of... (n.d.). PMC. [Link]

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.). PMC. [Link]

-

Inhibition of Catalase by Aminotriazole in Vivo Results in Reduction of glucose-6-phosphate Dehydrogenase Activity in Saccharomyces Cerevisiae Cells. (2008). PubMed. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. [Link]

-

Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). [No specific journal mentioned in the provided search result]

-

Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. (2020). ResearchGate. [Link]

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). [No specific journal mentioned in the provided search result]

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed. [Link]

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]

-

Inhibition of catalase activity with 3-amino-triazole enhances the cytotoxicity of the Alzheimer's amyloid-beta peptide. (2001). PubMed. [Link]

-

Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. (n.d.). SIOC. [Link]

- Investigation of inhibitory effects of triazole derivatives on the protease enzymes. (2016). [No specific journal mentioned in the provided search result]

- Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). [No specific journal mentioned in the provided search result]

- Inhibition of cholesterol synthesis from mevalonate by aminotriazole treatment in vivo. (n.d.). [No specific journal mentioned in the provided search result]

-

Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. (n.d.). Scilit. [Link]

-

3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflammatory cytokines in mice. (2016). PubMed. [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). ResearchGate. [Link]

- Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (2024). [No specific journal mentioned in the provided search result]

-

3-Amino-1,2,4-triazole. (n.d.). Wikipedia. [Link]

-

Derivatives of 1,2,3‐triazole lead found to be selective and potent agonists at the α7 nicotinic acetylcholine receptor (1059.8). (2014). ResearchGate. [Link]

- 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. (2021). [No specific journal mentioned in the provided search result]

-

Amitrole. (n.d.). AERU - University of Hertfordshire. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

- (PDF) State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (2021). [No specific journal mentioned in the provided search result]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. [Link]

-

Catalase inhibition by amino triazole induces oxidative stress in goldfish brain. (2005). PubMed. [Link]

-

Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. (n.d.). ResearchGate. [Link]

-

A Recent Review on Drug Modification Using 1,2,3-triazole. (n.d.). OUCI. [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel aminotriazole-based NHC complex for the design of gold(i) anti-cancer agents: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. amhsr.org [amhsr.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors [sioc-journal.cn]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. microbiologyjournal.org [microbiologyjournal.org]

- 18. researchgate.net [researchgate.net]

- 19. Benzothiazole Aniline Tetra(ethylene glycol) and 3-Amino-1,2,4-triazole Inhibit Neuroprotection against Amyloid Peptides by Catalase Overexpression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of catalase activity with 3-amino-triazole enhances the cytotoxicity of the Alzheimer's amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of cholesterol synthesis from mevalonate by aminotriazole treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scilit.com [scilit.com]

- 25. 3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflammatory cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Catalase inhibition by amino triazole induces oxidative stress in goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 28. 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists - Arabian Journal of Chemistry [arabjchem.org]

- 29. researchgate.net [researchgate.net]

Discovery and Synthesis of Novel Triazole Amine Compounds

Executive Summary: The Triazole Amine Advantage

In modern drug discovery, triazole amine scaffolds represent a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The 1,2,3-triazole ring is not merely a linker; it is a non-classical bioisostere of the amide bond. It mimics the electronic dipole and hydrogen-bonding capabilities of a peptide bond while offering superior metabolic stability (resistance to proteases) and rigid geometric control.[1]

This guide moves beyond basic "click chemistry" to focus on the strategic synthesis of triazole amines . We will cover the precise control of regiochemistry (1,4- vs. 1,5-substitution) to dictate vector alignment and detailed protocols for integrating amine functionalities via Multicomponent Reactions (MCRs).

Rational Design & Pharmacophore Mapping

Before synthesis, one must select the regioisomer that complements the target binding pocket.

-

1,4-Disubstituted 1,2,3-Triazoles (Anti-isomer):

-

Geometry: Linear, extended conformation.

-

Bioisostere: Mimics trans-amide bonds.[1]

-

Application: Linkers in PROTACs, peptidomimetics requiring extended backbones.

-

-

1,5-Disubstituted 1,2,3-Triazoles (Syn-isomer):

Visualization: The Library Generation Engine

The following workflow illustrates the logic flow from A3 coupling (to generate the propargylamine) to the divergent synthesis of regioisomers.

Figure 1: Divergent synthesis workflow utilizing A3 coupling to generate propargylamine precursors, followed by regioselective cycloaddition.

Synthetic Methodologies

Method A: The Gold Standard (CuAAC)

Target: 1,4-Disubstituted Triazole Amines Mechanism: The reaction proceeds via a stepwise catalytic cycle involving a dinuclear copper intermediate. The critical insight here is that Cu(I) is the active species, but it is thermodynamically unstable. We generate it in situ to maintain high activity.

Protocol 1: CuAAC for Triazole Amines

-

Reagents:

-

Step-by-Step:

-

Dissolve the alkyne and azide in the solvent mixture.

-

Add CuSO4 solution (dissolved in minimal water).[1]

-

Critical Step: Add Sodium Ascorbate last. The solution should turn from light blue (Cu II) to colorless/yellowish (Cu I). If it turns brown/black, you have disproportionation; add a ligand like THPTA.

-

Stir at RT for 2–12 hours. Monitor by TLC (triazoles are highly polar).[1]

-

Workup: Dilute with brine, extract with EtOAc. If the aqueous layer is blue, copper is still present.

-

Method B: Ruthenium Catalysis (RuAAC)

Target: 1,5-Disubstituted Triazole Amines Mechanism: Unlike Copper, Ruthenium involves an oxidative coupling of the azide and alkyne to form a ruthenacycle.[5] This dictates the 1,5-regioselectivity due to steric demands of the Cp* ligand.

Protocol 2: RuAAC Conditions

-

Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex).[1]

-

Solvent: Anhydrous Dioxane or Toluene (Oxygen sensitive!).[1]

-

Temperature: 60–80°C (Requires thermal activation).[1]

-

Note: This reaction tolerates internal alkynes, whereas CuAAC does not.[5]

Method C: The "Smart" Route (A3 Coupling + Click)

For high-throughput library generation, synthesizing the alkyne precursor separately is inefficient. We use the A3 Coupling (Aldehyde-Alkyne-Amine) to generate the propargylamine in situ.[1]

-

Reaction: Aldehyde + Secondary Amine + Terminal Alkyne

Propargylamine. -

Integration: The crude propargylamine can often be subjected directly to CuAAC conditions if the solvent system is compatible (e.g., using CuI/Zeolite catalysts).

Mechanistic Insight: The Catalytic Cycle

Understanding the CuAAC cycle is vital for troubleshooting. If your reaction stalls, it is usually due to the oxidation of Cu(I) to Cu(II) or the lack of a dinuclear complex formation.

Figure 2: The Dinuclear Cu(I) Catalytic Cycle. Note the involvement of two copper atoms in the rate-determining step (Step 2 to 3).[1]

Optimization & Troubleshooting

Copper Removal (The Pharma Constraint)

Residual copper is toxic and interferes with biological assays (false positives in enzyme inhibition).[1] Standard extraction is insufficient .

Validated Scavenging Protocols:

-

EDTA Wash: Wash the organic phase with 0.1 M aqueous EDTA (pH 7-8) three times.[1] The aqueous layer will turn blue (Cu-EDTA complex).[1] Continue until the aqueous layer is colorless.

-

Solid Phase Scavengers: Add QuadraPure™ TU (Thiourea resin) or Si-Thiol to the reaction mixture post-synthesis.[1] Stir for 2 hours, then filter. This typically reduces Cu to <5 ppm.

Data Summary: Method Comparison

| Feature | CuAAC (Method A) | RuAAC (Method B) |